molecular formula C19H28O4 B1325760 7-(4-Hexyloxyphenyl)-7-oxoheptanoic acid CAS No. 898792-12-6

7-(4-Hexyloxyphenyl)-7-oxoheptanoic acid

Cat. No.: B1325760
CAS No.: 898792-12-6
M. Wt: 320.4 g/mol
InChI Key: QOYDIJWIIYJQOX-UHFFFAOYSA-N
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Description

7-(4-Hexyloxyphenyl)-7-oxoheptanoic acid is an organic compound characterized by a hexyloxyphenyl group attached to a heptanoic acid chain with a ketone functional group at the seventh position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Hexyloxyphenyl)-7-oxoheptanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-hexyloxybenzaldehyde and heptanoic acid.

    Formation of Intermediate: The 4-hexyloxybenzaldehyde undergoes a condensation reaction with heptanoic acid in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form an intermediate compound.

    Oxidation: The intermediate compound is then subjected to oxidation using an oxidizing agent like potassium permanganate or chromium trioxide to introduce the ketone functional group at the seventh position, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes, utilizing similar synthetic routes but optimized for efficiency and yield. The use of automated reactors and advanced purification techniques ensures the production of high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

7-(4-Hexyloxyphenyl)-7-oxoheptanoic acid can undergo several types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.

    Substitution: Nitrating mixture (HNO₃ and H₂SO₄) for nitration, or halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst for halogenation.

Major Products

    Oxidation: Carboxylic acids or other oxidized derivatives.

    Reduction: Alcohols.

    Substitution: Nitro or halogenated derivatives of the phenyl ring.

Scientific Research Applications

7-(4-Hexyloxyphenyl)-7-oxoheptanoic acid has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory or antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and formulation.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 7-(4-Hexyloxyphenyl)-7-oxoheptanoic acid involves its interaction with specific molecular targets and pathways. The ketone functional group can participate in various biochemical reactions, potentially affecting enzyme activity or cellular processes. The phenyl ring and hexyloxy group may also contribute to the compound’s overall biological activity by interacting with hydrophobic or aromatic regions of target molecules.

Comparison with Similar Compounds

Similar Compounds

    7-(4-Methoxyphenyl)-7-oxoheptanoic acid: Similar structure but with a methoxy group instead of a hexyloxy group.

    7-(4-Ethoxyphenyl)-7-oxoheptanoic acid: Similar structure but with an ethoxy group instead of a hexyloxy group.

    7-(4-Butoxyphenyl)-7-oxoheptanoic acid: Similar structure but with a butoxy group instead of a hexyloxy group.

Uniqueness

7-(4-Hexyloxyphenyl)-7-oxoheptanoic acid is unique due to the presence of the hexyloxy group, which imparts distinct hydrophobic properties and influences the compound’s reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

7-(4-hexoxyphenyl)-7-oxoheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O4/c1-2-3-4-8-15-23-17-13-11-16(12-14-17)18(20)9-6-5-7-10-19(21)22/h11-14H,2-10,15H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOYDIJWIIYJQOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C(=O)CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40645454
Record name 7-[4-(Hexyloxy)phenyl]-7-oxoheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898792-12-6
Record name 4-(Hexyloxy)-ζ-oxobenzeneheptanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898792-12-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-[4-(Hexyloxy)phenyl]-7-oxoheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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